Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-aminotetrahydrofuran-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminotetrahydrofuran-3-carboxylate: The parent compound without the hydrochloride salt.
Tetrahydrofuran derivatives: Other derivatives of tetrahydrofuran with different functional groups.
Uniqueness
Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride is unique due to its specific structure and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
ethyl 4-aminooxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)5-3-10-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
UDFXHTHWIFPDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COCC1N.Cl |
Origin of Product |
United States |
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